![molecular formula C12H16BrN B2591016 2-[(2-Bromophenyl)methyl]piperidine CAS No. 450387-28-7](/img/structure/B2591016.png)
2-[(2-Bromophenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of substituted piperidines is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research .
Molecular Structure Analysis
The molecular structure of 2-[(2-Bromophenyl)methyl]piperidine consists of a piperidine ring attached to a bromophenyl group . The InChI code for this compound is 1S/C12H16BrN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2 .
Chemical Reactions Analysis
Piperidine derivatives, including 2-[(2-Bromophenyl)methyl]piperidine, can undergo various chemical reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Physical And Chemical Properties Analysis
2-[(2-Bromophenyl)methyl]piperidine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.
Scientific Research Applications
a. Antipsychotic Agents: The piperidine scaffold is prevalent in antipsychotic drugs due to its ability to modulate neurotransmitter receptors. Researchers explore derivatives of 2-[(2-Bromophenyl)methyl]piperidine for novel antipsychotic agents.
b. Antiviral Compounds: Piperidines exhibit antiviral activity against various viruses. Scientists investigate the potential of this compound in inhibiting viral replication, particularly in the context of emerging infectious diseases.
c. Analgesics and Pain Management: The piperidine ring contributes to analgesic properties. Researchers study derivatives of 2-[(2-Bromophenyl)methyl]piperidine to develop effective pain-relieving medications.
d. Neurological Disorders: Piperidines play a role in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. Investigations focus on their neuroprotective effects and potential as disease-modifying agents.
Natural Product Isolation
Piperidines occur naturally in alkaloids. Scientists isolate and study these compounds from plants and marine organisms for their biological activities.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that piperidine derivatives often play a crucial role in the successful inhibition of cholinesterase receptors .
Mode of Action
It’s known that the benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (ache) enzyme, interacting with specific amino acids .
Biochemical Pathways
Piperidine derivatives are known to have a wide range of biological activities, including anti-cancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Pharmacokinetics
The compound’s molecular weight is 25417 , which is within the optimal range for oral bioavailability in drug design.
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIKOXAJYCHFED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

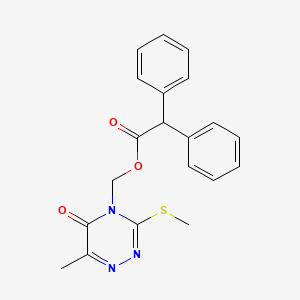
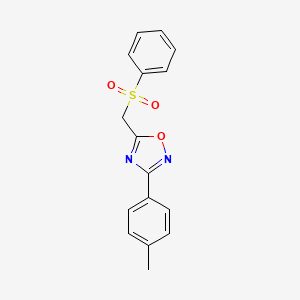
![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)
![Methyl (E)-4-[4-(4-ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2590941.png)

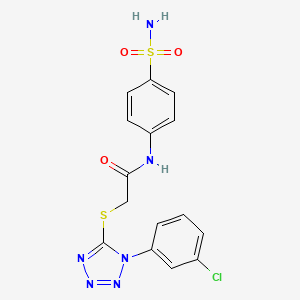
![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)
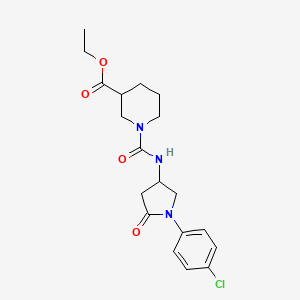
![(1s,4s)-2,5-Diaza-bicyclo[2.2.1]heptane-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B2590952.png)
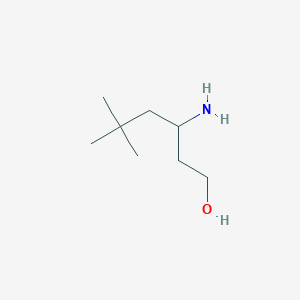
![N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2590955.png)
![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)